molecular formula C13H15FN2O B14906105 2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide

2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14906105
M. Wt: 234.27 g/mol
InChI Key: DEKBZYIGZWOGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. Its unique structure, which includes an ethyl group, a fluorophenyl group, and a propynyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoroaniline with ethyl bromoacetate to form an intermediate, which is then reacted with propargylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl(4-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide
  • 2-(Ethyl(3-chlorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide
  • 2-(Ethyl(3-bromophenyl)amino)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

2-(Ethyl(3-fluorophenyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

2-(N-ethyl-3-fluoroanilino)-N-prop-2-ynylacetamide

InChI

InChI=1S/C13H15FN2O/c1-3-8-15-13(17)10-16(4-2)12-7-5-6-11(14)9-12/h1,5-7,9H,4,8,10H2,2H3,(H,15,17)

InChI Key

DEKBZYIGZWOGTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC#C)C1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.